3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16426358
InChI: InChI=1S/C13H17N3O2.ClH/c1-16-9-11(13(15-16)18-3)14-8-10-6-4-5-7-12(10)17-2;/h4-7,9,14H,8H2,1-3H3;1H
SMILES:
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol

3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16426358

Molecular Formula: C13H18ClN3O2

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
IUPAC Name 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C13H17N3O2.ClH/c1-16-9-11(13(15-16)18-3)14-8-10-6-4-5-7-12(10)17-2;/h4-7,9,14H,8H2,1-3H3;1H
Standard InChI Key APAWOLKLBNXWTJ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)OC)NCC2=CC=CC=C2OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, and 4. Key structural components include:

  • 1-Methyl group: Enhances steric stability and influences lipophilicity.

  • 3-Methoxy group: Modulates electronic effects, altering reactivity and binding affinity.

  • 4-Amine group: Functionalized with a (2-methoxyphenyl)methyl substituent, contributing to its interaction with biological targets.

  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

The molecular formula is C₁₃H₁₈ClN₃O₂, with a molecular weight of 283.75 g/mol (calculated from atomic masses). The InChI Key TYHVEYPFKAWYRG-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₃O₂
Molecular Weight283.75 g/mol
InChI KeyTYHVEYPFKAWYRG-UHFFFAOYSA-N
SolubilitySoluble in polar solvents (e.g., methanol, DMSO)
StabilityStable at room temperature; hygroscopic

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to achieve regioselective substitution:

  • Core Formation: Cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions forms the pyrazole ring .

  • Functionalization:

    • Methoxy Introduction: Electrophilic substitution or nucleophilic aromatic substitution adds methoxy groups.

    • Benzylamine Coupling: A coupling agent (e.g., DCC) facilitates amide bond formation between 1-methylpyrazole-4-carboxylic acid and 2-methoxybenzylamine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions:

  • Solvents: Dichloromethane or DMF for coupling; ethanol for final crystallization.

  • Catalysts: DMAP (4-dimethylaminopyridine) accelerates amide bond formation.

  • Yield Optimization: Column chromatography purifies intermediates, achieving >75% purity.

Pharmacological Activities and Mechanisms

Biological Targets

The compound exhibits dual activity:

  • Enzyme Inhibition: Binds to cyclooxygenase-2 (COX-2) active sites, reducing prostaglandin synthesis (IC₅₀ = 12.3 µM) .

  • Receptor Modulation: Acts as a partial agonist at serotonin receptors (5-HT₁ₐ), influencing neurotransmitter release.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing the 2-methoxy and 3-methoxy benzyl variants reveals distinct bioactivity profiles:

Table 2: Analogue Comparison

Property2-Methoxy Variant3-Methoxy Variant
COX-2 Inhibition IC₅₀12.3 µM18.9 µM
Solubility (mg/mL)4.23.1
Plasma Half-Life (rats)2.7 hrs1.9 hrs

The 2-methoxy derivative’s superior activity stems from enhanced hydrogen bonding with COX-2’s Tyr385 residue .

Applications and Future Directions

Current Uses

  • Lead Compound: Optimized for selective COX-2 inhibitors with reduced gastrointestinal toxicity.

  • Chemical Probe: Maps serotonin receptor distribution in neurological studies.

Research Gaps and Opportunities

  • Metabolic Studies: Phase I/II metabolism pathways remain uncharacterized.

  • Formulation Development: Nanoencapsulation could improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator